Dimethyl itaconate

Description

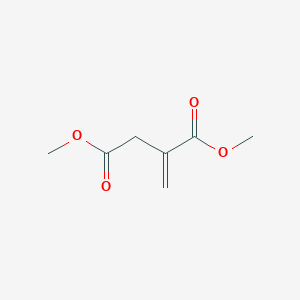

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2-methylidenebutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(7(9)11-3)4-6(8)10-2/h1,4H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25587-85-3 | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-85-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80210701 | |

| Record name | Dimethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

617-52-7 | |

| Record name | Dimethyl itaconate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl itaconate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl itaconate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9385 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-methylene-, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl itaconate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl itaconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ITACONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/11JIB0YI93 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

dimethyl itaconate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, synthesis, and biological significance of dimethyl itaconate. The information is tailored for professionals in research and development, offering detailed experimental protocols and structured data for practical application.

Core Chemical Properties and Structure

This compound, with the IUPAC name dimethyl 2-methylidenebutanedioate, is the dimethyl ester of itaconic acid.[1] It is a white crystalline solid or a colorless to pale yellow liquid with a fruity odor.[2][3] This compound is soluble in organic solvents like ethanol and acetone but has limited solubility in water.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | [1] |

| Molecular Weight | 158.15 g/mol | |

| CAS Number | 617-52-7 | |

| Melting Point | 37-41 °C | |

| Boiling Point | 208 °C | |

| Density | 1.124 g/mL at 25 °C | |

| InChI Key | ZWWQRMFIZFPUAA-UHFFFAOYSA-N | |

| SMILES | COC(=O)CC(=C)C(=O)OC |

Structural Information

The chemical structure of this compound features two methoxy groups attached to the itaconate backbone.

Caption: Chemical structure of this compound.

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques.

NMR Spectroscopy

-

¹H NMR (CDCl₃): δ 6.75 - 6.00 (m, 1H), 5.98 - 5.36 (m, 1H), 3.75 (dd, J = 3.9, 1.0 Hz, 3H), 3.68 (dd, J = 3.9, 1.0 Hz, 3H), 3.32 (ddt, J = 130.2, 8.4, 4.7 Hz, 2H).

-

¹³C NMR (CDCl₃): δ 171.28 (dt, J = 58.7, 3.3 Hz), 166.76 (dd, J = 71.8, 3.2 Hz), 133.74 (tdd, J = 72.1, 46.6, 3.0 Hz), 131.05 - 126.04 (m), 52.2, 51.8, 37.62 (dddd, J = 58.7, 46.7, 3.3, 1.8 Hz).

Other Spectroscopic Data

-

Infrared (IR) Spectroscopy: IR spectra are available and can be accessed through various chemical databases.

-

Mass Spectrometry (MS): GC-MS data confirms the molecular weight and fragmentation pattern of the compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the esterification of itaconic acid with methanol.

Materials:

-

Itaconic acid

-

Methanol

-

Catalyst (e.g., sulfuric acid, p-toluenesulfonic acid, or a solid acid resin)

-

Sodium bicarbonate solution (for neutralization)

-

Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine itaconic acid, an excess of methanol, and a catalytic amount of the chosen acid catalyst.

-

Reaction: Heat the mixture to reflux (approximately 120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the excess methanol by rotary evaporation.

-

Extraction: Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.

References

Dimethyl Itaconate: A Comprehensive Technical Guide on its History, Discovery, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl itaconate (DMI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a pivotal research tool and a potential therapeutic agent. This technical guide provides an in-depth exploration of the history and discovery of DMI, tracing its origins from the initial identification of its precursor, itaconic acid, to its modern applications in immunology and drug development. The document details the physicochemical properties of DMI, presents comprehensive experimental protocols for its synthesis and biological evaluation, and elucidates its mechanisms of action through key signaling pathways, including Nrf2, NLRP3, and ATF3. Quantitative data are summarized in structured tables for ease of reference, and complex biological processes are visualized through detailed diagrams to facilitate a deeper understanding of this multifaceted molecule.

Introduction

Itaconic acid, a dicarboxylic acid, was first identified in 1836 by Samuel Baup as a product of the thermal decomposition of citric acid.[1][2] Initially, its production was limited to chemical synthesis routes. A significant advancement came in 1931 when Kinoshita reported the microbial production of itaconic acid using the fungus Aspergillus itaconicus.[1][2] Further developments in fermentation technology, particularly with Aspergillus terreus, established a more efficient and economically viable method for its production.[2] For decades, itaconic acid and its esters were primarily utilized in the polymer industry. An early mention of the polymerization of an itaconic acid ethyl ester dates back to 1873 by Swarts. While the precise first synthesis of this compound is not definitively documented in the readily available literature, a 1959 patent by Spano and Condorelli details a process for the esterification of itaconic acid with methanol, indicating its synthesis and use by that time.

The discovery of itaconate as an endogenous metabolite in mammalian immune cells in 2011 marked a paradigm shift in its biological significance. Produced in high concentrations in activated macrophages, itaconate was identified as a key immunomodulatory molecule. However, its polar nature limits its cell permeability, making direct administration in experimental settings challenging. This led to the development and widespread adoption of cell-permeable ester derivatives, most notably this compound, as a tool to probe the intracellular functions of itaconate.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes key quantitative data.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₀O₄ | |

| Molecular Weight | 158.15 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 37-41 °C | |

| Boiling Point | 208 °C | |

| Density | 1.124 g/mL at 25 °C | |

| Solubility in Water | 35.1 g/L at 20 °C | |

| Solubility in Organic Solvents | Soluble in ethanol, methanol, acetone, ether, chloroform, and ethyl acetate. |

Synthesis of this compound

This compound is typically synthesized via the esterification of itaconic acid with methanol. Several protocols exist, with variations in catalysts and reaction conditions.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol is a common method for the laboratory-scale synthesis of this compound.

Materials:

-

Itaconic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated) or other acid catalysts like p-toluenesulfonic acid

-

Sodium bicarbonate (saturated solution)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend itaconic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent like diethyl ether and transfer to a separatory funnel.

-

Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by distillation under reduced pressure or by recrystallization.

Biological Activity and Signaling Pathways

This compound exerts its biological effects, primarily its anti-inflammatory and antioxidant properties, by modulating several key signaling pathways.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its association with Kelch-like ECH-associated protein 1 (KEAP1).

Mechanism of Action:

This compound, being an electrophilic molecule, can directly modify cysteine residues on KEAP1. This modification leads to a conformational change in KEAP1, disrupting the Nrf2-KEAP1 interaction. Consequently, Nrf2 is stabilized and translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes. This leads to the upregulation of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Nrf2 signaling pathway activation by this compound.

NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.

Mechanism of Action:

This compound has been shown to inhibit both the priming and activation steps of the NLRP3 inflammasome. It can reduce the expression of NLRP3 and pro-IL-1β, which are transcriptionally upregulated during the priming phase. Furthermore, DMI can directly inhibit the assembly and activation of the inflammasome complex, thereby preventing caspase-1 activation and the subsequent release of mature IL-1β.

Caption: Inhibition of the NLRP3 inflammasome pathway by this compound.

ATF3 Signaling Pathway

Activating transcription factor 3 (ATF3) is a stress-inducible transcription factor that plays a key role in regulating inflammatory responses.

Mechanism of Action:

This compound induces the expression of ATF3. ATF3, in turn, can suppress the transcription of pro-inflammatory genes, such as those encoding IL-6 and IL-12, by inhibiting the activity of other transcription factors like IκBζ. This provides a mechanism for the selective anti-inflammatory effects of DMI.

Caption: ATF3-mediated anti-inflammatory signaling by this compound.

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activity of this compound in vitro. Specific cell types, concentrations, and incubation times should be optimized for the experimental system.

Nrf2 Activation Assay (Western Blot for HO-1)

Objective: To determine if this compound induces the Nrf2 pathway by measuring the expression of a downstream target, HO-1.

Materials:

-

Cell line of interest (e.g., macrophages like RAW 264.7)

-

This compound solution (dissolved in a suitable vehicle like DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HO-1, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 6-24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Normalize protein samples and load them onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HO-1 and a loading control overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system and quantify the band intensities. Normalize the HO-1 signal to the loading control.

NLRP3 Inflammasome Inhibition Assay (IL-1β ELISA)

Objective: To assess the inhibitory effect of this compound on NLRP3 inflammasome activation by measuring the secretion of IL-1β.

Materials:

-

Immune cells (e.g., bone marrow-derived macrophages - BMDMs)

-

Lipopolysaccharide (LPS)

-

NLRP3 activator (e.g., ATP or Nigericin)

-

This compound solution

-

IL-1β ELISA kit

-

Cell culture plates and reagents

Procedure:

-

Cell Priming: Plate the cells and prime them with LPS (e.g., 1 µg/mL) for a few hours (e.g., 4 hours) to induce the expression of pro-IL-1β and NLRP3.

-

DMI Treatment: Pre-treat the cells with different concentrations of this compound for a short period (e.g., 30-60 minutes) before adding the NLRP3 activator.

-

Inflammasome Activation: Add the NLRP3 activator (e.g., ATP or Nigericin) to the cells for a defined time (e.g., 30-60 minutes).

-

Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.

-

IL-1β Measurement: Measure the concentration of secreted IL-1β in the supernatants using a commercially available ELISA kit according to the manufacturer's instructions.

-

Data Analysis: Plot the IL-1β concentration against the this compound concentration to determine the inhibitory effect.

ATF3 Induction Assay (Western Blot)

Objective: To verify that this compound induces the expression of ATF3.

Materials:

-

Same as for the Nrf2 activation assay, but with a primary antibody against ATF3.

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound for a suitable duration (e.g., 2-8 hours).

-

Cell Lysis and Protein Quantification: Follow the same procedure as for the Nrf2 activation assay.

-

SDS-PAGE and Western Blotting:

-

Perform SDS-PAGE and Western blotting as described previously.

-

Use a primary antibody specific for ATF3 and a suitable loading control.

-

-

Data Analysis: Quantify the ATF3 band intensity and normalize it to the loading control to determine the fold-induction by this compound.

Conclusion

This compound, initially synthesized as a derivative of the industrially significant itaconic acid, has gained prominence in the scientific community as a powerful tool to investigate the intracellular roles of the immunometabolite itaconate. Its ability to readily cross cell membranes has unveiled critical anti-inflammatory and antioxidant mechanisms mediated through the Nrf2, NLRP3, and ATF3 signaling pathways. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers and drug development professionals seeking to harness the therapeutic potential of this intriguing molecule. Further research into the nuances of its biological activities and the development of more targeted derivatives holds promise for the treatment of a range of inflammatory and oxidative stress-related diseases.

References

Dimethyl Itaconate vs. Itaconic Acid: A Technical Deep Dive into Their Divergent Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Itaconic acid (IA), a metabolite produced in activated macrophages, and its cell-permeable derivative, dimethyl itaconate (DI), have emerged as significant modulators of the immune response. While both exhibit anti-inflammatory properties, their mechanisms of action and biological effects are distinct and not interchangeable. This technical guide provides an in-depth comparison of the biological activities of DI and IA, focusing on their differential effects on key inflammatory and metabolic pathways. A critical finding is that DI is not metabolized to intracellular itaconic acid; its potent biological effects are a consequence of its own chemical properties, including its high electrophilicity. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways involved to aid researchers in the design and interpretation of studies involving these compounds.

Comparative Biological Activity: A Quantitative Overview

The biological effects of this compound and itaconic acid diverge significantly, particularly in their potency and mechanisms of action. DI is a potent activator of the Nrf2 pathway and a broad inhibitor of pro-inflammatory cytokines, whereas IA has a more nuanced immunomodulatory role.

Table 1: Comparative Effects on Cytokine Production in Macrophages

| Cytokine | This compound (DI) | Itaconic Acid (IA) | Key Findings & References |

| IL-1β | Inhibition of pro-IL-1β induction and secretion.[1][2] | Inhibition of IL-1β secretion, but little to no effect on pro-IL-1β levels.[1][2] | DI inhibits both the priming (pro-IL-1β) and secretion steps of IL-1β production, while IA primarily affects the secretion step.[1] |

| IL-6 | Significant Inhibition . | Upregulation in some in vivo models, but inhibition in some in vitro studies. | The effect of IA on IL-6 appears to be context-dependent, with conflicting reports in vitro and in vivo. DI consistently shows strong inhibition. |

| TNF-α | No significant inhibition . | No significant inhibition . | Neither DI nor IA appear to be strong inhibitors of TNF-α production in LPS-stimulated macrophages. |

| IL-10 | Significant Inhibition . | Upregulation in vivo. | DI and IA have opposing effects on the production of the anti-inflammatory cytokine IL-10 in vivo. |

| IFN-β | Significant Inhibition . | Strong Enhancement of LPS-induced secretion. | This highlights a key functional divergence, with DI suppressing and IA augmenting the type I interferon response in macrophages. |

Table 2: Comparative Effects on Key Signaling Pathways and Enzymes

| Target/Pathway | This compound (DI) | Itaconic Acid (IA) | Key Findings & References |

| Nrf2 Activation | Potent Activator . | Weak Activator . | DI is a much stronger electrophile than IA, leading to more robust activation of the Nrf2 pathway through modification of KEAP1. |

| Succinate Dehydrogenase (SDH) Inhibition | No direct inhibition . DI is not converted to intracellular itaconate. | Direct competitive inhibitor . | Only intracellular itaconate inhibits SDH, leading to succinate accumulation. The effects of DI are independent of SDH inhibition. |

| NF-κB Signaling | Inhibition of p65 nuclear translocation. | Not as extensively studied for direct inhibition, but modulates downstream effects. | DI has been shown to directly inhibit the nuclear translocation of the p65 subunit of NF-κB. |

| JAK1-STAT6 Signaling | Not extensively studied in direct comparison to IA. | Inhibition of IL-4-induced phosphorylation of JAK1 and STAT6. | IA and its derivative 4-octyl itaconate (OI) have been identified as JAK1 inhibitors, but direct comparative data for DI is limited. |

| NLRP3 Inflammasome | Inhibition of activation. | Inhibition of activation. | Both DI and IA can inhibit the activation of the NLRP3 inflammasome, reducing IL-1β secretion. |

Core Signaling Pathways: A Visual Guide

The distinct biological activities of this compound and itaconic acid stem from their differential engagement with key cellular signaling pathways.

Nrf2 Activation Pathway

Caption: Nrf2 activation by DI and IA. DI is a more potent activator due to its higher electrophilicity.

NF-κB Signaling Pathway

Caption: DI inhibits the NF-κB pathway by preventing IKK activation and p65 nuclear translocation.

JAK-STAT Signaling Pathway (Itaconic Acid)

Caption: Itaconic acid inhibits M2 macrophage polarization by targeting JAK1 phosphorylation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activities of this compound and itaconic acid.

Macrophage Culture and Treatment

Objective: To prepare and treat primary macrophages for subsequent assays.

Protocol:

-

Isolation of Bone Marrow Cells: Euthanize mice and isolate femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.

-

Differentiation of Macrophages: Culture the bone marrow cells in RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days. Change the medium on day 3.

-

Cell Seeding: On day 7, detach the differentiated bone marrow-derived macrophages (BMDMs) with cold PBS and seed them into appropriate culture plates at the desired density (e.g., 1 x 10^6 cells/mL).

-

Treatment:

-

Pre-treatment: Add this compound (DI) or itaconic acid (IA) at the desired concentration (e.g., 125-500 µM for DI, 2.5-10 mM for IA) to the cell culture medium for a specified period (e.g., 4 hours) before stimulation.

-

Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to induce an inflammatory response.

-

Incubation: Incubate the cells for the desired time (e.g., 6-24 hours) before harvesting the supernatant for cytokine analysis or lysing the cells for protein or RNA extraction.

-

Nrf2 Activation Assay (Western Blot)

Objective: To assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2.

Protocol:

-

Cell Treatment: Treat macrophages with DI or IA as described in section 3.1.

-

Nuclear and Cytoplasmic Extraction:

-

Harvest the cells and wash with ice-cold PBS.

-

Use a commercial nuclear and cytoplasmic extraction kit according to the manufacturer's instructions to separate the nuclear and cytoplasmic fractions.

-

-

Protein Quantification: Determine the protein concentration of both fractions using a BCA protein assay.

-

Western Blotting:

-

Denature 20-30 µg of protein from each fraction by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE (e.g., 10% polyacrylamide gel).

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against Nrf2 (for the nuclear fraction) and a loading control (e.g., Lamin B1 for nuclear, GAPDH for cytoplasmic) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using image analysis software and normalize to the loading control.

-

NF-κB Activation Assay (Luciferase Reporter Assay)

Objective: To quantify the transcriptional activity of NF-κB.

Protocol:

-

Cell Transfection:

-

Seed HEK293T cells in a 96-well plate.

-

Co-transfect the cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

-

Cell Treatment: After 24 hours, pre-treat the cells with DI for 1-2 hours.

-

Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Use a dual-luciferase reporter assay system to measure firefly and Renilla luciferase activities sequentially in a luminometer.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell viability.

Succinate Dehydrogenase (SDH) Activity Assay

Objective: To measure the enzymatic activity of SDH.

Protocol:

-

Mitochondrial Isolation: Isolate mitochondria from treated or untreated cells or tissues by differential centrifugation.

-

SDH Activity Measurement:

-

Use a commercial SDH activity assay kit or a spectrophotometric method based on the reduction of a specific substrate (e.g., 2,6-dichlorophenolindophenol - DCPIP).

-

Incubate the isolated mitochondria with a reaction buffer containing succinate as the substrate and the electron acceptor DCPIP.

-

Monitor the decrease in absorbance of DCPIP at 600 nm over time, which is proportional to the SDH activity.

-

To test for inhibition, pre-incubate the mitochondria with IA or DI before adding the substrate.

-

-

Data Analysis: Calculate the rate of DCPIP reduction and express it as a percentage of the control (untreated) activity.

Mitochondrial Respiration Assay (Seahorse XF Analyzer)

Objective: To assess the impact on mitochondrial function by measuring the oxygen consumption rate (OCR).

Protocol:

-

Cell Seeding: Seed macrophages in a Seahorse XF cell culture microplate.

-

Sensor Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Cell Treatment and Assay Medium:

-

Replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Pre-treat the cells with DI or IA for the desired duration.

-

-

Seahorse XF Assay (Mito Stress Test):

-

Load the sensor cartridge with sequential injections of oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), and rotenone/antimycin A (Complex I and III inhibitors).

-

Place the cell plate in the Seahorse XF analyzer and run the Mito Stress Test protocol.

-

-

Data Analysis: The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP production-linked respiration, maximal respiration, and spare respiratory capacity.

Conclusion

The research landscape clearly indicates that this compound and itaconic acid are not functionally equivalent. DI acts as a potent, electrophilic pro-drug with a distinct pharmacological profile centered on robust Nrf2 activation and broad, Nrf2-independent cytokine inhibition. In contrast, itaconic acid functions as a more specific immunomodulator, directly inhibiting SDH and the NLRP3 inflammasome, and uniquely enhancing the type I interferon response. These fundamental differences are critical for the design of future studies and the development of itaconate-based therapeutics. Researchers should carefully consider the specific biological question and choose the appropriate compound accordingly, recognizing that the effects of DI are not representative of endogenous itaconic acid. This guide provides a foundational resource for navigating the complexities of these two related but distinct immunometabolites.

References

The Endogenous Synthesis of Itaconate and the Role of its Synthetic Analog, Dimethyl Itaconate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide provides an in-depth exploration of the endogenous synthesis of the immunomodulatory metabolite, itaconate. It clarifies the distinction between endogenous itaconate and its commonly used synthetic derivative, dimethyl itaconate (DI), detailing the biosynthetic pathways, regulatory mechanisms, and key experimental methodologies for its study.

Executive Summary

Itaconate is a crucial metabolite that emerges from the Krebs cycle during inflammatory conditions, particularly in myeloid cells. It functions as a key regulator of immune responses and cellular metabolism. This document details the singular enzymatic step responsible for its endogenous production, the signaling cascades it modulates, and the experimental frameworks used to investigate its function. A significant focus is placed on distinguishing itaconate from this compound (DI), a synthetic, cell-permeable derivative. While DI is an invaluable tool for laboratory research, it is not produced endogenously, and evidence suggests it is not metabolized into itaconate within the cell.[1][2][3] Understanding this distinction is critical for the accurate interpretation of experimental data and for the development of therapeutics targeting this pathway.

Endogenous Biosynthesis of Itaconate

The synthesis of itaconate in mammalian cells is a diversion from the canonical tricarboxylic acid (TCA) cycle. This metabolic shift is primarily observed in activated immune cells, such as macrophages, in response to pro-inflammatory stimuli.

The ACOD1/IRG1-Mediated Pathway

Endogenous itaconate is produced from the TCA cycle intermediate, cis-aconitate, in a single enzymatic reaction.[4][5]

-

Key Enzyme: The reaction is catalyzed by cis-aconitate decarboxylase (ACOD1) , also known as immune-responsive gene 1 (IRG1) . ACOD1 belongs to the lyase family and specifically cleaves the carbon-carbon bond of cis-aconitate to yield itaconate and carbon dioxide.

-

Cellular Location: This process occurs within the mitochondrial matrix , where the TCA cycle intermediates are located.

-

Regulation: The expression of the ACOD1 gene is tightly regulated and is markedly upregulated in myeloid cells following stimulation by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or pro-inflammatory cytokines like interferons. This induction leads to a significant accumulation of itaconate, with intracellular concentrations reaching the millimolar range in activated macrophages.

dot

Caption: Biosynthetic pathway of endogenous itaconate from the TCA cycle intermediate cis-aconitate.

Key Signaling Pathways and Mechanisms of Action

Itaconate and its synthetic derivatives exert potent immunomodulatory effects through several distinct mechanisms. These can be broadly categorized into enzymatic inhibition, post-translational modification of proteins, and activation of transcriptional programs.

Mechanisms of Action:

-

Inhibition of Succinate Dehydrogenase (SDH): Itaconate is structurally similar to succinate and acts as a competitive inhibitor of SDH (Complex II) in the mitochondrial electron transport chain. This leads to the accumulation of succinate, a pro-inflammatory signal.

-

Protein Alkylation and Nrf2 Activation: As an electrophile, itaconate can modify cysteine residues on proteins via Michael addition. A key target is KEAP1, which leads to the release and activation of the transcription factor Nrf2. Nrf2 then drives the expression of antioxidant and anti-inflammatory genes.

-

Modulation of Inflammatory Signaling: Itaconate and its derivatives have been shown to inhibit various inflammatory pathways, including the NLRP3 inflammasome and the STING pathway, thereby reducing the production of pro-inflammatory cytokines like IL-1β and Type I interferons.

dot

Caption: Key signaling pathways modulated by endogenous itaconate.

The Role of this compound (DI) in Research

This compound is an esterified, cell-permeable derivative of itaconate. Its enhanced membrane permeability makes it a valuable experimental tool to mimic the effects of high intracellular itaconate concentrations. However, isotopic labeling studies have demonstrated that DI is not hydrolyzed back into itaconate within the cell. Instead, its biological effects are attributed to its own electrophilic properties, which allow it to directly activate pathways like Nrf2. Therefore, while DI is useful for probing itaconate-related biology, results should be interpreted with the understanding that it acts as a functional analog, not a direct precursor to intracellular itaconate.

Quantitative Data Summary

The following tables summarize key quantitative data related to itaconate and the experimental use of this compound.

Table 1: Endogenous Itaconate Concentrations

| Cell Type | Condition | Intracellular Concentration | Reference |

| Mouse BMDM | LPS Stimulation | Reaches millimolar levels | |

| Mouse BMDM | LPS Stimulation | Up to 5 mM | |

| Human Plasma | Baseline | Not detected | |

| Human Plasma | - | May contain citraconate (isomer) |

Table 2: Experimental Concentrations of this compound (DI)

| Cell Type/Model | DI Concentration | Observed Effect | Reference |

| Mouse BMDMs | 0.25 mM | Inhibition of IκBζ and pro-IL-1β | |

| Mouse BMDMs | 0.25 mM | Alleviation of pyroptosis | |

| Septic Mice | - | Enhanced survival rate | |

| B16F10 Melanoma Cells | 40 µM | Modulation of AKT/p38 MAPK pathways |

Experimental Protocols

Quantification of Endogenous Itaconate by LC-MS/MS

This protocol is adapted from methodologies for analyzing small polar metabolites from biological samples.

-

Sample Preparation:

-

Culture bone marrow-derived macrophages (BMDMs) or other target cells to the desired density.

-

Stimulate cells with LPS (e.g., 500 ng/mL for 4-24 hours) to induce itaconate synthesis.

-

Aspirate media and wash cells twice with ice-cold phosphate-buffered saline (PBS) to remove extracellular metabolites.

-

Perform metabolite extraction by adding a pre-chilled (-20°C) extraction solvent (e.g., methanol/acetonitrile/water, 2/2/1, v/v) to the cell plate. Include internal standards (e.g., 13C5-itaconate) for accurate quantification.

-

Scrape cells and collect the extract into a microcentrifuge tube.

-

Incubate at -20°C for at least 2 hours to precipitate proteins.

-

-

Sample Processing:

-

Centrifuge the extract at high speed (e.g., 20,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the solvent under a stream of nitrogen at a mild temperature (e.g., 40°C).

-

Reconstitute the dried metabolite pellet in a suitable solvent for LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Utilize a high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS).

-

Separate metabolites using a suitable column (e.g., reversed-phase C18).

-

Perform detection using electrospray ionization (ESI) in negative ion mode.

-

Quantify itaconate using multiple reaction monitoring (MRM) by tracking the specific precursor-to-product ion transition, comparing against a standard curve generated with known concentrations of itaconic acid.

-

Workflow for Studying Itaconate-Mediated Effects Using DI

This workflow outlines a typical experiment to assess the anti-inflammatory effects of this compound.

dot

Caption: A typical experimental workflow for assessing the anti-inflammatory effects of DI.

Conclusion

The endogenous synthesis of itaconate via ACOD1/IRG1 represents a critical control point in the immune-metabolic landscape. As a potent regulator of inflammation and oxidative stress, the itaconate pathway is a promising target for therapeutic intervention in a range of diseases. For researchers in this field, it is imperative to recognize this compound as a valuable but distinct synthetic tool, whose effects, while informative, are not a direct result of intracellular conversion to endogenous itaconate. Future research should continue to delineate the precise molecular targets of itaconate and its analogs to fully harness their therapeutic potential.

References

- 1. This compound Is Not Metabolized into Itaconate Intracellularly - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Is Not Metabolized into Itaconate Intracellularly - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comparative evaluation of itaconate and its derivatives reveals divergent inflammasome and type I interferon regulation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The signaling pathways and therapeutic potential of itaconate to alleviate inflammation and oxidative stress in inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Emerging Application of Itaconate: Promising Molecular Targets and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Dimethyl Itaconate in Macrophages: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant anti-inflammatory properties. Produced by activated macrophages, itaconate and its derivatives are at the forefront of immunometabolism research, revealing intricate connections between cellular metabolism and immune function. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound in macrophages, focusing on its molecular targets and signaling pathways. The information presented herein is intended to support further research and the development of novel therapeutics targeting inflammatory diseases.

Core Mechanisms of Action

The immunomodulatory effects of this compound in macrophages are multifaceted, primarily revolving around three interconnected mechanisms: the activation of the Nrf2 antioxidant response, the inhibition of pro-inflammatory signaling pathways, and the modulation of the JAK-STAT pathway.

Nrf2-Mediated Antioxidant and Anti-inflammatory Response

A central mechanism of DI's action is its potent activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. This compound, being an electrophilic molecule, can directly modify cysteine residues on Keap1.[3] This modification leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 interaction and inhibiting Nrf2 degradation. Consequently, stabilized Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, upregulating their expression.[2][4]

Key Nrf2 target genes induced by DI in macrophages include:

-

Heme Oxygenase-1 (HO-1): An enzyme with potent anti-inflammatory, antioxidant, and anti-apoptotic properties.

-

NAD(P)H Quinone Dehydrogenase 1 (NQO1): A cytosolic flavoprotein that detoxifies quinones and reduces oxidative stress.

-

Glutamate-cysteine ligase (GCL): The rate-limiting enzyme in the synthesis of glutathione (GSH), a major intracellular antioxidant.

The activation of the Nrf2 pathway by DI ultimately enhances the macrophage's antioxidant capacity, thereby mitigating oxidative stress, a key driver of inflammation.

Inhibition of Pro-inflammatory Signaling

This compound effectively suppresses the production of pro-inflammatory cytokines in macrophages stimulated with pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). This inhibition is achieved through the modulation of key inflammatory signaling pathways, including the NF-κB pathway.

While not a direct inhibitor of NF-κB activation, the downstream effects of Nrf2 activation by DI can indirectly dampen NF-κB signaling. Furthermore, DI has been shown to inhibit the induction of IκBζ, a key transcriptional regulator of a subset of inflammatory genes, including IL-6. This selective inhibition contributes to the specific anti-inflammatory profile of DI, where the production of certain cytokines like IL-6 and IL-12 is suppressed, while others like TNF-α may be less affected at early time points.

Modulation of the JAK-STAT Pathway

Recent evidence has unveiled a novel mechanism of DI's action involving the direct inhibition of the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway. The JAK-STAT pathway is crucial for the signaling of numerous cytokines and growth factors that drive macrophage polarization and function.

Specifically, this compound has been shown to inhibit the phosphorylation and activation of JAK1. This is thought to occur through the direct alkylation of cysteine residues on JAK1 by the electrophilic DI molecule. By inhibiting JAK1, DI can effectively block the downstream phosphorylation and activation of STAT proteins, such as STAT6, which is critical for IL-4-mediated alternative activation (M2 polarization) of macrophages. This finding suggests that DI's immunomodulatory effects extend beyond suppressing pro-inflammatory M1 macrophage responses to also modulating M2 macrophage functions.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on cytokine production and Nrf2 target gene expression in macrophages.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in LPS-Stimulated Macrophages

| Cytokine | Macrophage Type | DI Concentration (µM) | LPS Concentration | Incubation Time (h) | % Inhibition (approx.) | Reference |

| TNF-α | BMDM | 125, 250 | 20 ng/mL | 24 | ~50-70% | |

| IL-6 | BMDM | 125, 250 | 20 ng/mL | 24 | ~60-80% | |

| IL-1β | BMDM | 250 | 100 ng/mL + ATP | 6 | ~50% | |

| iNOS | Microglia | 50, 100 | 1 µg/mL + ATP | 24 | ~40-60% | |

| IL-12p70 | BMDM | 250 | 100 ng/mL | 24 | ~70% |

BMDM: Bone Marrow-Derived Macrophages

Table 2: Effect of this compound on Nrf2 Target Gene and Protein Expression in Macrophages

| Target | Macrophage Type | DI Concentration (µM) | Treatment Condition | Fold Induction (approx.) | Reference |

| HO-1 (mRNA) | BMDM | 250 | DI alone | >10-fold | |

| NQO1 (mRNA) | BMDM | 250 | DI alone | ~5-fold | |

| HO-1 (protein) | Microglia | 50, 100 | DI + LPS/ATP | 2 to 4-fold increase | |

| Nrf2 (nuclear protein) | BMDM | 125, 250 | DI alone | Dose-dependent increase | |

| Gclc (mRNA) | BMDM | 250 | DI + LPS/ATP | ~2-fold | |

| Gss (mRNA) | BMDM | 250 | DI + LPS/ATP | ~1.5-fold |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Bone Marrow-Derived Macrophage (BMDM) Culture and Stimulation

Materials:

-

Femurs and tibias from C57BL/6 mice

-

DMEM high glucose medium

-

Fetal Bovine Serum (FBS), heat-inactivated

-

Penicillin-Streptomycin solution

-

L-glutamine

-

Macrophage Colony-Stimulating Factor (M-CSF)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

This compound (DI)

-

Sterile PBS, cell strainers (70 µm), syringes, and needles

Protocol:

-

Euthanize mice and sterilize hind limbs with 70% ethanol.

-

Aseptically dissect femurs and tibias and remove surrounding muscle tissue.

-

Cut the ends of the bones and flush the bone marrow with DMEM using a 25-gauge needle and syringe into a sterile petri dish.

-

Disperse cell clumps by gentle pipetting and pass the cell suspension through a 70 µm cell strainer into a 50 mL conical tube.

-

Centrifuge the cells at 300 x g for 7 minutes, discard the supernatant, and resuspend the pellet in red blood cell lysis buffer (if necessary) for 1-2 minutes.

-

Wash the cells with DMEM and centrifuge again.

-

Resuspend the cell pellet in complete BMDM medium (DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2 mM L-glutamine, and 20 ng/mL M-CSF).

-

Plate the cells in non-tissue culture treated petri dishes at a density of 5 x 10^6 cells per 10 cm dish in 10 mL of complete BMDM medium.

-

Incubate at 37°C in a 5% CO2 incubator for 7 days. Add 5 mL of fresh complete BMDM medium on day 4.

-

On day 7, harvest the adherent macrophages by washing with cold PBS and gently scraping.

-

Seed the BMDMs in appropriate culture plates (e.g., 12-well plates at 5 x 10^5 cells/well) and allow them to adhere overnight.

-

Pre-treat the cells with desired concentrations of this compound (dissolved in DMSO, with a final DMSO concentration ≤ 0.1%) for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for the desired time period (e.g., 6, 12, or 24 hours).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

Materials:

-

ELISA plate (96-well)

-

Capture antibody (e.g., anti-mouse TNF-α)

-

Detection antibody (biotinylated, e.g., anti-mouse TNF-α)

-

Recombinant cytokine standard

-

Streptavidin-HRP

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (PBS with 0.05% Tween-20)

-

Assay diluent (PBS with 10% FBS)

-

Plate reader

Protocol:

-

Coat a 96-well ELISA plate with the capture antibody diluted in coating buffer overnight at 4°C.

-

Wash the plate 3 times with wash buffer.

-

Block the plate with assay diluent for 1-2 hours at room temperature (RT).

-

Wash the plate 3 times.

-

Add 100 µL of cell culture supernatants (collected from the BMDM stimulation experiment) and serially diluted cytokine standards to the wells. Incubate for 2 hours at RT.

-

Wash the plate 4 times.

-

Add the biotinylated detection antibody diluted in assay diluent and incubate for 1 hour at RT.

-

Wash the plate 4 times.

-

Add Streptavidin-HRP solution and incubate for 20-30 minutes at RT in the dark.

-

Wash the plate 5-7 times.

-

Add 100 µL of TMB substrate solution to each well and incubate until a color change is observed.

-

Stop the reaction by adding 50 µL of stop solution.

-

Read the absorbance at 450 nm using a plate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Western Blot for Nrf2 Nuclear Translocation

Materials:

-

BMDMs treated as described above

-

Nuclear and cytoplasmic extraction kit

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer membranes (PVDF or nitrocellulose)

-

Primary antibodies (anti-Nrf2, anti-Lamin B1 as a nuclear marker, anti-β-actin as a cytoplasmic marker)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

After treatment, wash the BMDMs with cold PBS and harvest the cells.

-

Isolate nuclear and cytoplasmic fractions using a commercial extraction kit according to the manufacturer's instructions.

-

Determine the protein concentration of each fraction using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at RT.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane 3 times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at RT.

-

Wash the membrane 3 times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe for Lamin B1 (nuclear fraction) and β-actin (cytoplasmic fraction) to confirm the purity of the fractions and equal loading.

Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

-

BMDMs treated as described above

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green)

-

Gene-specific primers (for HO-1, NQO1, and a housekeeping gene like GAPDH or β-actin)

-

qPCR instrument

Protocol:

-

Lyse the treated BMDMs and extract total RNA using an RNA extraction kit.

-

Assess the quantity and quality of the RNA using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a cDNA synthesis kit.

-

Set up the qPCR reactions in a 96-well plate with the qPCR master mix, cDNA template, and forward and reverse primers for each gene of interest and the housekeeping gene.

-

Run the qPCR plate in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the control group.

Visualizations

Signaling Pathways

Caption: this compound (DI) activates the Nrf2 signaling pathway.

Caption: DI inhibits pro-inflammatory cytokine production in macrophages.

Caption: DI inhibits the JAK1-STAT6 signaling pathway.

Experimental Workflow

Caption: General experimental workflow for studying DI in macrophages.

Conclusion

This compound exerts its potent anti-inflammatory effects in macrophages through a sophisticated and interconnected network of molecular mechanisms. Its ability to activate the Nrf2 antioxidant pathway, inhibit pro-inflammatory signaling, and modulate JAK-STAT signaling underscores its therapeutic potential for a wide range of inflammatory diseases. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further elucidate the immunomodulatory properties of itaconate and its derivatives and to translate these findings into novel clinical applications.

References

- 1. Septicemia | this compound Alleviates the Inflammatory Responses of Macrophages in Sepsis | springermedicine.com [springermedicine.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Activation of Nrf2/HO-1 Pathway by Nardochinoid C Inhibits Inflammation and Oxidative Stress in Lipopolysaccharide-Stimulated Macrophages [frontiersin.org]

Dimethyl Itaconate: A Technical Guide to its Immunomodulatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent immunomodulatory agent with significant therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action, experimental validation, and key signaling pathways influenced by DI. Through the systematic presentation of quantitative data, detailed experimental protocols, and visual diagrams of molecular interactions, this document serves as an in-depth resource for researchers and professionals in the field of immunology and drug development. DI's ability to activate the Nrf2 pathway while concurrently inhibiting pro-inflammatory signaling cascades, such as NF-κB and JAK-STAT, positions it as a compelling candidate for the treatment of a range of inflammatory and autoimmune disorders.

Introduction

Inflammatory processes are fundamental to a host of physiological and pathological conditions. The dysregulation of inflammatory responses is a key driver of numerous diseases, including autoimmune disorders, neurodegenerative diseases, and sepsis. Consequently, the identification and characterization of novel immunomodulatory agents is a critical area of research. Itaconate, a metabolite produced by myeloid cells during inflammation, has been identified as a key regulator of immune responses.[1] However, its therapeutic application is limited by its poor cell permeability. This compound (DI), an esterified form of itaconate, overcomes this limitation, offering a valuable tool for investigating the immunomodulatory effects of itaconate and presenting a promising therapeutic agent in its own right.[2] This guide delves into the technical details of DI's function as an immunomodulatory agent.

Mechanism of Action

This compound exerts its immunomodulatory effects through a multi-faceted mechanism of action, primarily centered on the activation of the antioxidant Nrf2 pathway and the inhibition of pro-inflammatory signaling pathways.

Nrf2 Pathway Activation

A primary mechanism of DI's anti-inflammatory action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is kept inactive in the cytoplasm through its interaction with Kelch-like ECH-associated protein 1 (KEAP1). DI, being an electrophilic molecule, can directly modify cysteine residues on KEAP1.[4] This modification leads to a conformational change in KEAP1, resulting in the dissociation and stabilization of Nrf2. Once liberated, Nrf2 translocates to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). The upregulation of these genes enhances the cell's antioxidant capacity, thereby mitigating inflammation-induced oxidative stress.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central mediator of pro-inflammatory gene expression. DI has been shown to potently inhibit the canonical NF-κB pathway. It can covalently bind to a cysteine residue in the IκB kinase β (IKKβ) subunit, a key kinase in the NF-κB cascade. This binding suppresses the activation of IKKβ, which in turn prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to initiate the transcription of pro-inflammatory genes such as TNF-α, IL-6, and IL-1β.

Inhibition of JAK-STAT Signaling

The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade in immunity, particularly in response to cytokines. Itaconate and its derivatives have been demonstrated to inhibit the JAK-STAT pathway by directly modifying JAK1. This modification, likely through alkylation of cysteine residues, inhibits the kinase activity of JAK1, thereby preventing the phosphorylation and activation of downstream STAT proteins, such as STAT6. By inhibiting the JAK-STAT pathway, DI can suppress the polarization of macrophages towards a pro-inflammatory M1 phenotype and promote a shift towards the anti-inflammatory M2 phenotype.

Quantitative Data on Immunomodulatory Effects

The immunomodulatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key quantitative data from the literature.

Table 1: Effect of this compound on Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Immune Cells

| Cell Type | Treatment | Cytokine | Change | Reference |

| BV2 Microglia | 100 µM DI + LPS/ATP | iNOS | ↓ | |

| BV2 Microglia | 100 µM DI + LPS/ATP | TNF-α | ↓ | |

| BV2 Microglia | 100 µM DI + LPS/ATP | IL-6 | ↓ | |

| BV2 Microglia | 100 µM DI + LPS/ATP | IL-18 | ↓ | |

| BV2 Microglia | 100 µM DI + LPS/ATP | IL-10 | ↑ | |

| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | TNF-α | ↓ | |

| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | IL-6 | ↓ | |

| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | IL-1β | ↓ | |

| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | TNF-α | ↓ | |

| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | IL-6 | ↓ | |

| Rat Spinal Cord (Formalin-induced pain) | 10 mg/kg & 20 mg/kg DI | IL-10 | ↑ |

Table 2: Effect of this compound on Nrf2 Pathway Activation

| Cell Type | Treatment | Protein/Gene | Change | Reference |

| BV2 Microglia | 50, 100, 200 µM DI + LPS/ATP | Nrf-2 | ↑ | |

| BV2 Microglia | 50, 100, 200 µM DI + LPS/ATP | HO-1 | ↑ | |

| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | Nrf2 | ↑ | |

| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | HO-1 | ↑ | |

| Bone Marrow-Derived Macrophages (BMDMs) | DI + LPS | NQO-1 | ↑ |

Table 3: In Vivo Efficacy of this compound in a Sepsis Model

| Animal Model | Treatment | Outcome | Change | Reference |

| LPS-induced septic mice | DI | Survival Rate | ↑ | |

| LPS-induced septic mice | DI | Serum TNF-α | ↓ | |

| LPS-induced septic mice | DI | Serum IL-6 | ↓ |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. This section provides protocols for key experiments used to characterize the immunomodulatory effects of this compound.

In Vitro LPS-Induced Inflammation in BV2 Microglia

This protocol details the procedure for inducing an inflammatory response in BV2 microglial cells using LPS and ATP, and assessing the anti-inflammatory effects of DI.

-

Cell Culture: Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Viability Assay: To determine the non-toxic concentration of DI, perform an MTT assay. Seed BV2 cells in a 96-well plate and treat with various concentrations of DI (e.g., 50-250 µM) for 6 or 12 hours. Assess cell viability according to the manufacturer's protocol.

-

Inflammatory Challenge: Pre-treat BV2 cells with a non-toxic concentration of DI (e.g., 100 µM) for a specified time (e.g., 1 hour). Subsequently, stimulate the cells with lipopolysaccharide (LPS) (e.g., 1.5 µg/ml) for 5 hours, followed by ATP (e.g., 3 mM) for 1 hour to induce a robust inflammatory response and NLRP3 inflammasome activation.

-

Cytokine Analysis (ELISA): Collect the cell culture supernatants and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-18) and anti-inflammatory cytokines (IL-10) using commercially available ELISA kits, following the manufacturer's instructions.

-

Western Blot Analysis: Lyse the cells to extract total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies against key signaling proteins (e.g., p-NF-κB, Nrf2, HO-1, NLRP3, cleaved caspase-1) and a loading control (e.g., β-actin). Visualize the protein bands using a chemiluminescence detection system.

In Vivo LPS-Induced Sepsis Mouse Model

This protocol describes the induction of sepsis in mice using LPS and the evaluation of DI's therapeutic effects.

-

Animal Model: Use adult male C57BL/6 mice. House the animals under standard laboratory conditions with free access to food and water. All animal procedures should be approved by an institutional animal care and use committee.

-

DI Administration: Prepare DI by resuspending it in a suitable vehicle, such as corn oil. Administer DI intraperitoneally (i.p.) at a specified dose (e.g., 1 g/kg) 2 hours prior to the LPS challenge.

-

Induction of Sepsis: Induce sepsis by i.p. injection of a nonlethal dose of LPS from Escherichia coli (e.g., 2.5 mg/kg).

-

Monitoring and Sample Collection: Monitor the survival of the mice over a specified period (e.g., 24 hours). At a predetermined time point (e.g., 4 hours post-LPS injection), euthanize a subset of mice and collect blood and organs for analysis.

-

Serum Cytokine Analysis: Collect blood via cardiac puncture and separate the serum. Measure the serum levels of TNF-α and IL-6 using ELISA kits.

-

Histopathological Analysis: Collect lung tissue, fix in 10% formalin, embed in paraffin, and section for hematoxylin and eosin (H&E) staining to assess lung injury.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.

Caption: Nrf2 Pathway Activation by this compound.

Caption: NF-κB Pathway Inhibition by this compound.

Caption: General Experimental Workflow for DI Studies.

Synthesis and Chemical Properties

This compound (CAS No: 617-52-7) is the dimethyl ester of itaconic acid. It is a white solid with a melting point of 37-41°C and a boiling point of 208°C. It is soluble in various organic solvents such as ethanol, acetone, and methanol, and has limited solubility in water.

The synthesis of this compound is typically achieved through the esterification of itaconic acid with methanol in the presence of an acid catalyst. The reaction is generally carried out at elevated temperatures (70-120°C). Following the reaction, the product is purified, often through filtration and distillation, to yield high-purity this compound.

Conclusion and Future Directions

This compound has demonstrated significant promise as a multi-targeted immunomodulatory agent. Its ability to concurrently activate the protective Nrf2 pathway while suppressing key pro-inflammatory signaling cascades like NF-κB and JAK-STAT underscores its therapeutic potential for a wide range of inflammatory diseases. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of DI.

Future research should focus on several key areas. Elucidating the detailed molecular interactions of DI with its protein targets through structural biology studies will provide deeper insights into its mechanism of action. Further in vivo studies in a broader range of disease models are necessary to fully assess its efficacy and safety profile. Additionally, the development of novel drug delivery systems could enhance the bioavailability and targeted delivery of DI, further improving its therapeutic index. Continued investigation into the immunomodulatory properties of this compound and other itaconate derivatives holds the potential to yield novel and effective treatments for a multitude of inflammatory disorders.

References

- 1. pure.korea.ac.kr [pure.korea.ac.kr]

- 2. This compound inhibits LPS-induced microglia inflammation and inflammasome-mediated pyroptosis via inducing autophagy and regulating the Nrf-2/HO-1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dimethyl Itaconate in Cellular Metabolism: A Technical Guide

Executive Summary

Dimethyl itaconate (DI), a cell-permeable derivative of the endogenous metabolite itaconate, has emerged as a potent modulator of cellular metabolism and inflammation. This document provides a comprehensive technical overview of DI's mechanisms of action, its impact on key metabolic and signaling pathways, and its therapeutic potential. Through its function as a pro-drug and its intrinsic electrophilic nature, DI exerts significant effects by inhibiting succinate dehydrogenase (SDH), thereby altering the TCA cycle, and by activating the Nrf2 antioxidant response pathway through direct alkylation of its repressor protein, Keap1. These actions culminate in a profound anti-inflammatory phenotype, characterized by the suppression of pro-inflammatory cytokines. This guide synthesizes key quantitative data, details common experimental protocols for its study, and visualizes its core mechanisms of action.

Introduction

Itaconate is a dicarboxylic acid produced in activated macrophages and other immune cells from the TCA cycle intermediate cis-aconitate, a reaction catalyzed by the enzyme Immunoresponsive Gene 1 (Irg1/ACOD1).[1][2] While itaconate itself plays a crucial role in immunometabolism, its polarity limits its passive diffusion across cell membranes. This compound (DI) is an esterified, membrane-permeable analog that serves as a valuable tool to study the effects of itaconate and as a potential therapeutic agent.[1][3] Although initially considered a simple pro-drug for itaconate, evidence suggests DI is not significantly metabolized into itaconate intracellularly; instead, its biological effects are largely attributed to its own chemical reactivity as a Michael acceptor.[4] This guide will delineate the direct molecular interactions and downstream cellular consequences of DI treatment.

Core Mechanisms of Action

This compound's influence on cellular metabolism stems from two primary mechanisms: enzymatic inhibition within the TCA cycle and covalent modification of signaling proteins.

Inhibition of Succinate Dehydrogenase (SDH)

Structurally similar to succinate, DI and its parent compound itaconate act as competitive inhibitors of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II. This inhibition leads to the accumulation of succinate, a key metabolic signal that can stabilize Hypoxia-Inducible Factor 1-alpha (HIF-1α) and modulate inflammatory gene expression. By disrupting the TCA cycle and electron transport chain, DI forces a metabolic shift in immune cells, impacting their activation state and effector functions.

Activation of the Nrf2 Pathway via Keap1 Alkylation

DI is a potent electrophile that can covalently modify proteins through Michael addition. A primary target of this activity is the Kelch-like ECH-associated protein 1 (Keap1), the key negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Nrf2 is a master regulator of the antioxidant response. Under basal conditions, Keap1 binds to Nrf2 and targets it for ubiquitination and proteasomal degradation.

DI, or more specifically its parent compound itaconate, has been shown to directly alkylate several critical cysteine residues on Keap1, including Cys151, Cys257, Cys273, and Cys288. This covalent modification induces a conformational change in Keap1, preventing it from binding to Nrf2. Consequently, newly synthesized Nrf2 is stabilized, accumulates in the nucleus, and initiates the transcription of a broad array of antioxidant and anti-inflammatory genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1).

Quantitative Data on DI's Metabolic and Inflammatory Effects

The following tables summarize quantitative data from key studies, illustrating the potent effects of this compound on enzymatic activity and inflammatory responses in various cell models.

Table 1: Effect of Itaconate Derivatives on Succinate Dehydrogenase (SDH) Activity

| Compound | Cell Type | Concentration | % Inhibition of SDH Activity (Relative to Control) | Reference |

| This compound | C2C12 Myoblasts | 500 µM | ~50% | |

| 4-Octyl Itaconate | C2C12 Myoblasts | 125 µM | ~60% | |

| Itaconic Acid | C2C12 Myoblasts | 5 mM | ~45% |

Table 2: Effect of this compound on Pro-inflammatory Cytokine Production in Macrophages

| Cytokine | Cell Type | Stimulus | DI Concentration | Result | Reference |

| IL-1β | BMDM | LPS + ATP | 0.25 mM | Significant reduction in secreted IL-1β | |

| IL-6 | BMDM | LPS | Not specified | Suppressed IL-6 secretion | |

| TNF-α | BMDM | LPS | Not specified | No significant change | |

| IL-6 | Microglia | LPS + ATP | 200 µM | Significant reduction in secreted IL-6 | |

| TNF-α | Microglia | LPS + ATP | 200 µM | Significant reduction in secreted TNF-α |

BMDM: Bone Marrow-Derived Macrophages

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound. Below are standard protocols for key in vitro experiments.

Protocol 1: Macrophage Culture and Treatment

This protocol is adapted from methodologies used in studies investigating DI's effects on bone marrow-derived macrophages (BMDMs).

-

Isolation of Bone Marrow Cells: Euthanize C57BL/6 mice and sterilize femurs and tibias. Flush bone marrow from the bones using a 25G needle with RPMI-1640 medium.

-

Cell Culture: Centrifuge the cell suspension, lyse red blood cells, and resuspend the cell pellet in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL M-CSF).

-